

# Pgam1-IN-2 solubility and stability for experimental use

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## Compound of Interest

Compound Name: Pgam1-IN-2

Cat. No.: B3006776

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## Application Notes and Protocols for Pgam1-IN-2

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pgam1-IN-2** is a potent inhibitor of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in the glycolytic pathway. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG)[1]. In many cancer cells, PGAM1 is overexpressed and contributes to the Warburg effect, a metabolic shift towards aerobic glycolysis that supports rapid tumor growth[2][3]. Inhibition of PGAM1 can disrupt cancer cell metabolism, leading to decreased proliferation and tumor growth, making it an attractive target for cancer therapy[1][4]. These application notes provide detailed information on the solubility and stability of **Pgam1-IN-2**, along with protocols for its use in common experimental settings.

### Physicochemical Properties

**Pgam1-IN-2** is a small molecule with an  $IC_{50}$  of 2.1  $\mu M$  for PGAM1[5]. It has been shown to inhibit the proliferation of H1299 cancer cells with an  $IC_{50}$  of  $33.8 \pm 6.1 \mu M$ [5].

### Data Presentation

#### Table 1: Solubility of Pgam1-IN-2

Solvent	Concentration (w/v)	Concentration (Molar)	Notes
Dimethyl Sulfoxide (DMSO)	62.5 mg/mL	127.95 mM	Ultrasonic treatment may be needed to fully dissolve the compound. Use of hygroscopic DMSO can impact solubility; it is recommended to use a fresh, unopened vial[5].
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)	2.08 mg/mL	4.26 mM	Forms a suspended solution; requires sonication before use[6].
Aqueous Buffers (e.g., PBS)	Poorly soluble	Poorly soluble	Direct dissolution in aqueous buffers is not recommended. Prepare a high-concentration stock in DMSO first and then dilute into the aqueous buffer. Note that precipitation may occur at higher concentrations.

**Table 2: Stability and Storage of Pgarn1-IN-2**

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	3 years	
	4°C	2 years	
In Solvent (Stock Solution)	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles[5].
	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles[5].
Working Solution	Room Temperature or 37°C	Prepare fresh for each experiment	Stability in aqueous media at working concentrations and temperatures has not been extensively characterized. It is recommended to prepare fresh dilutions from the frozen stock for each experiment to ensure compound integrity.

## Experimental Protocols

### Protocol 1: Preparation of Pgam1-IN-2 Stock and Working Solutions

#### 1.1. High-Concentration Stock Solution (in DMSO)

- To prepare a 10 mM stock solution, add 204.7 µL of high-quality, anhydrous DMSO to 1 mg of **Pgam1-IN-2** powder.

- Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution[5].
- Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month[5].

## 1.2. Working Solutions for Cell-Based Assays

- Thaw a vial of the 10 mM stock solution at room temperature.
- Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of cell culture medium.
- Mix thoroughly by gentle vortexing or pipetting.
- It is recommended to prepare the working solution fresh for each experiment. Due to the potential for precipitation in aqueous media, visually inspect the solution for any particulates before adding it to the cells.

## Protocol 2: Cell Proliferation Assay (CCK-8 Assay)

This protocol is adapted from standard cell proliferation assays and is suitable for assessing the effect of **Pgam1-IN-2** on cancer cell growth[7][8][9].

Materials:

- Cancer cell line of interest (e.g., H1299, U87)
- Complete cell culture medium
- 96-well cell culture plates
- **Pgam1-IN-2** (prepared as in Protocol 1)
- Cell Counting Kit-8 (CCK-8)

- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of  $1 \times 10^3$  to  $5 \times 10^3$  cells per well in 100  $\mu$ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO<sub>2</sub> to allow for cell attachment.
- Prepare serial dilutions of **Pgam1-IN-2** in complete culture medium at 2x the final desired concentrations.
- Remove the medium from the wells and add 100  $\mu$ L of the **Pgam1-IN-2** dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).
- Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
- At each time point, add 10  $\mu$ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a visible color change occurs.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

## Protocol 3: Western Blot Analysis of PGAM1 and Downstream Effectors

This protocol allows for the assessment of **Pgam1-IN-2**'s effect on the expression levels of PGAM1 and proteins in related signaling pathways[8][10].

#### Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- **Pgam1-IN-2**

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-PGAM1, anti-phospho-Akt, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of **Pgam1-IN-2** or vehicle control for the desired duration.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature 20-40  $\mu$ g of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in step 10.
- Add ECL substrate and visualize the protein bands using an imaging system.
- Use a loading control like  $\beta$ -actin or GAPDH to normalize protein levels.

## Protocol 4: In Vitro PGAM1 Enzyme Activity Assay

This protocol is based on a coupled enzyme assay to measure the activity of PGAM1 in cell lysates[6].

Materials:

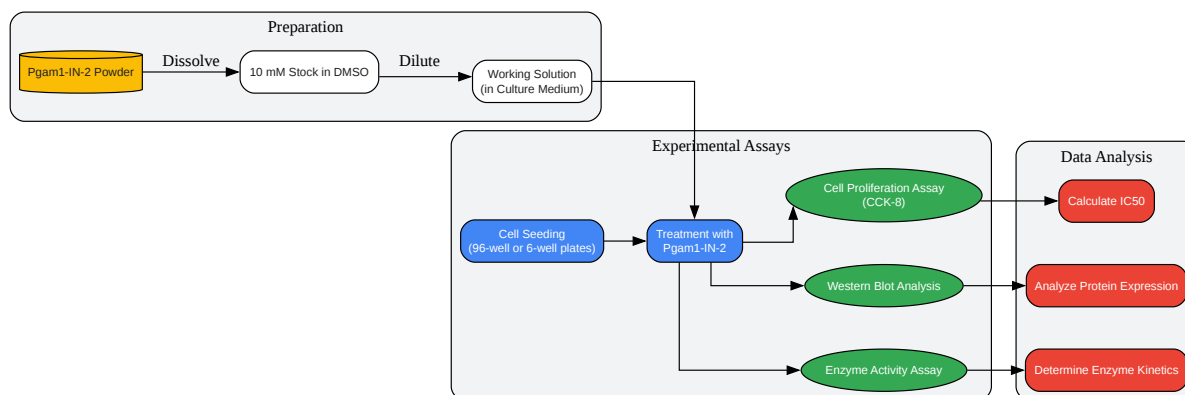
- Cell lysate containing PGAM1
- **Pgam1-IN-2**
- Assay buffer (100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM  $\text{MgCl}_2$ , 100 mM KCl)
- NADH
- ADP
- 2,3-bisphosphoglycerate (2,3-BPG)
- Lactate dehydrogenase
- Pyruvate kinase
- Enolase
- 3-phosphoglycerate (3-PG)

- 96-well plate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

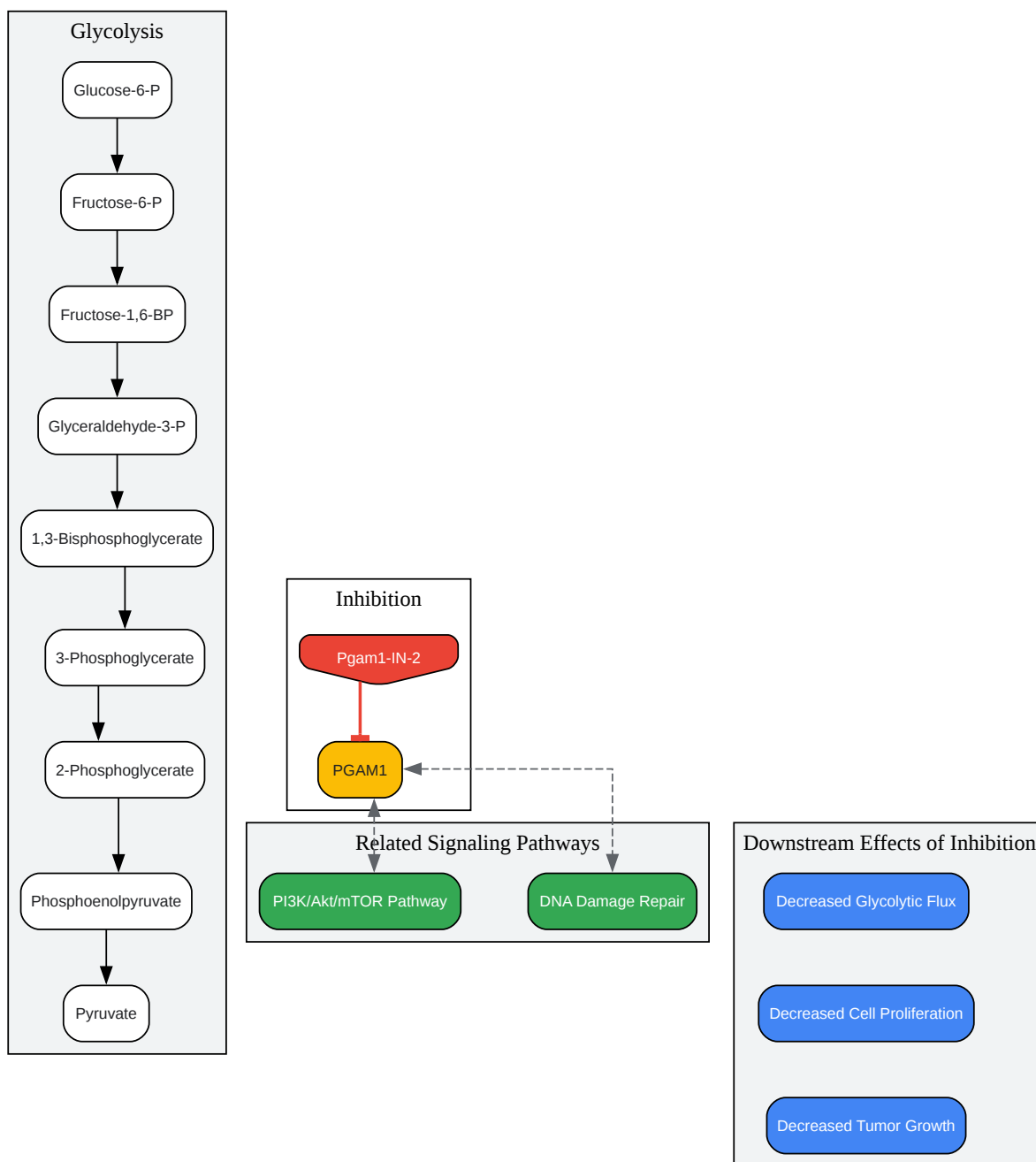
- Prepare a reaction mixture containing assay buffer, NADH, ADP, 2,3-BPG, lactate dehydrogenase, pyruvate kinase, and enolase.
- In a 96-well plate, add cell lysate and varying concentrations of **Pgam1-IN-2** or vehicle control.
- Initiate the reaction by adding 3-PG to each well.
- Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode at 37°C. The rate of NADH oxidation is proportional to the PGAM1 activity.
- Calculate the PGAM1 activity and the inhibitory effect of **Pgam1-IN-2**.

## Visualizations



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Experimental workflow for using **Pgam1-IN-2**.



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PGAM1's role in glycolysis and its inhibition.

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